3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1251551-18-4 |
|---|---|
Molecular Formula |
C23H17ClN4O3S |
Molecular Weight |
464.92 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |
InChI Key |
JUQYCRDGVBYTGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. This article reviews its biological activity, focusing on its anticancer potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and a chlorophenyl group. This unique configuration is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN4O2S |
| Molecular Weight | 469 g/mol |
| IUPAC Name | This compound |
| LogP | 6.497 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety has been shown to inhibit various enzymes critical for cancer progression:
- Telomerase Inhibition : The compound may inhibit telomerase activity, which is essential for the immortality of cancer cells.
- Histone Deacetylases (HDAC) : It potentially modulates the activity of HDACs, impacting gene expression related to cell cycle regulation and apoptosis.
- Thymidylate Synthase : Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole derivatives. For instance:
- A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast carcinoma), with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial and Other Activities
In addition to anticancer effects, compounds with the oxadiazole scaffold have shown:
- Antimicrobial Properties : Effective against a range of bacterial strains.
- Anti-inflammatory Effects : Reduction in inflammation markers in vitro.
These findings suggest that the compound may possess a broad spectrum of biological activities beyond just anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological profile, it can be compared to other oxadiazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzene | 27.3 μM | HDAC inhibition |
| 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | 43.4 μM | Telomerase inhibition |
| 3-(4-chlorophenyl)-1-(methyl)thieno[3,2-d]pyrimidine derivative | Not specified | DNA synthesis disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Diverse Cores
- Pyrazolo[3,4-d]pyrimidines (e.g., Example 54 in ): Incorporate fluorophenyl and thiadiazole groups, showing kinase inhibition (IC₅₀ < 100 nM). The target compound’s oxadiazole may offer similar steric bulk but lacks the fluorinated aromaticity, which could reduce toxicity .
- Chromeno[4,3-d]pyrimidines (): Piperidine and coumarin substituents improve solubility but reduce metabolic stability compared to the target compound’s oxadiazole and chlorophenyl groups .
Physicochemical and Pharmacokinetic Profiles
- Synthetic Accessibility : The oxadiazole linker in the target compound requires precise alkylation conditions, similar to , but the 3,4-dimethylphenyl group may introduce steric hindrance during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
